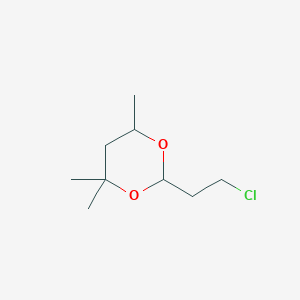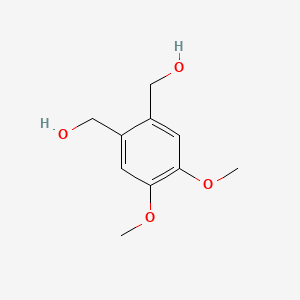![molecular formula C18H14N2O3 B14718169 2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine CAS No. 6638-19-3](/img/structure/B14718169.png)
2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family It is characterized by the presence of a naphthalene ring fused with an oxazine ring, and a nitrophenyl group attached to the oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine typically involves a multicomponent reaction. One common method is the three-component condensation of 2-naphthol, aldehydes, and urea in the presence of catalysts such as nano-silica-supported ferric chloride, potassium carbonate, and copper nanoparticles . The reaction is carried out under controlled conditions to ensure the formation of the desired oxazine ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and the use of heterogeneous catalysts can be applied to scale up the synthesis. The use of eco-friendly and cost-effective catalysts is preferred to align with green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon or hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted oxazine derivatives.
Applications De Recherche Scientifique
2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with biological targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The oxazine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
2-Naphthol: A precursor in the synthesis of various heterocyclic compounds.
1,3-Oxazine: A related oxazine compound with different substitution patterns.
Benzoxazine: A bicyclic compound formed by the fusion of a benzene ring with an oxazine ring.
Uniqueness: 2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is unique due to the presence of both a nitrophenyl group and a naphthalene-fused oxazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6638-19-3 |
|---|---|
Formule moléculaire |
C18H14N2O3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2-(2-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C18H14N2O3/c21-20(22)17-8-4-3-7-16(17)19-11-15-14-6-2-1-5-13(14)9-10-18(15)23-12-19/h1-10H,11-12H2 |
Clé InChI |
YKYNBPFPKVCTRR-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
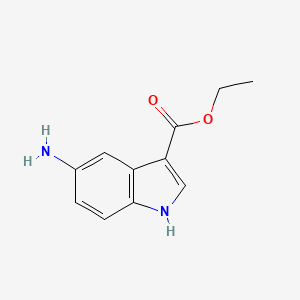
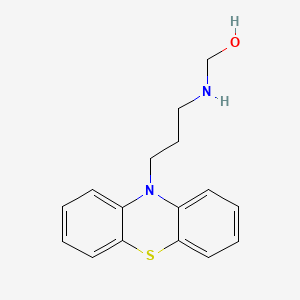
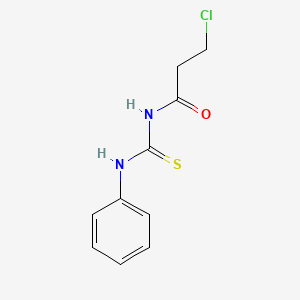
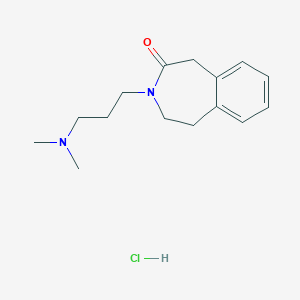
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)

![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)


![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)

